molecular formula C11H24O2Si B1311646 5-((tert-Butyldimethylsilyl)oxy)pentanal CAS No. 87184-80-3

5-((tert-Butyldimethylsilyl)oxy)pentanal

Cat. No. B1311646
CAS RN: 87184-80-3
M. Wt: 216.39 g/mol
InChI Key: YTNNMAIKEURUTO-UHFFFAOYSA-N
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Description

5-((tert-Butyldimethylsilyl)oxy)pentanal is a chemical compound with the CAS Number: 87184-80-3. It has a molecular weight of 216.4 and its IUPAC name is 5-{[tert-butyl(dimethyl)silyl]oxy}pentanal . It is typically stored in an inert atmosphere and under -20°C .


Molecular Structure Analysis

The InChI code for 5-((tert-Butyldimethylsilyl)oxy)pentanal is 1S/C11H24O2Si/c1-11(2,3)14(4,5)13-10-8-6-7-9-12/h9H,6-8,10H2,1-5H3 . This indicates that the molecule consists of 11 carbon atoms, 24 hydrogen atoms, 2 oxygen atoms, and 1 silicon atom .


Physical And Chemical Properties Analysis

5-((tert-Butyldimethylsilyl)oxy)pentanal is a colorless powder or liquid . It has a density of 0.9±0.1 g/cm3, a boiling point of 241.2±23.0 °C at 760 mmHg, and a refractive index of 1.424 . The compound has 2 hydrogen bond acceptors, 0 hydrogen bond donors, and 7 freely rotating bonds .

Scientific Research Applications

Synthesis of Antimalarial Alkaloids

One notable application of a related compound, (S)-2-(tert-butyldiphenylsilyloxy)-5-(mesyloxy)pentanal, is in the synthesis of potent antimalarial alkaloids. This process involves a reaction with hydroxylamine in allyl alcohol, resulting in the formation of diastereoisomeric adducts from which (+)-febrifugine and (+)-isofebrifugine are synthesized (Ooi et al., 2001).

Olefin Isomerization

Another application is seen in the field of organic chemistry where methyl 5-(tert-butyldiphenylsilyl)oxy-2-pentenoate, when treated with RuClH(CO)(PPh₃)₃, undergoes double-bond migration to form methyl 5-(tert-butyldiphenylsilyl)oxy-4-pentenoate. This reaction highlights the utility of the compound in isomerization reactions, which are significant in synthetic organic chemistry (Wakamatsu et al., 2000).

Synthesis of Cryptophycin-24

The compound also plays a role in the synthesis of cryptophycin-24 (Arenastatin A), a significant component in cancer research. Two efficient protocols were developed for the synthesis of tert-butyl (5S,6R,2E, 7E)-5-[(tert-butyldimethylsilyl)oxy]-6-methyl-8-phenyl-2, 7-octadienoate, which is a major component of the cryptophycins (Eggen et al., 2000).

Protecting Group in Deoxynucleosides

In the field of nucleoside and nucleotide chemistry, the tert-butyldimethylsilyl group, a related compound, is used as a protective group. It reacts selectively with hydroxyl groups in nucleosides and is particularly useful due to its stability under certain conditions and its selective deprotection capabilities (Ogilvie, 1973).

Cleavage of Primary tert-Butyldimethylsilyl Ethers

A study demonstrated the selective cleavage of primary tert-butyldimethylsilyl ethers using Oxone in aqueous methanol. This method is significant in organic synthesis for the selective deprotection of silyl ethers of primary alcohols (Sabitha et al., 1999).

Synthesis of Propargylic Epoxide

The synthesis of a novel enantiopure propargylic epoxide, (3R, 4S)-1-tert-butyldimethylsilyl-3,4-epoxy-1-pentyne, from a tartaric acid derivative showcases the compound's utility in organic synthesis, particularly in the creation of novel chemical structures (Kanger et al., 1993).

Stereocontrolled Synthesis of Piperidine-Condensed Tricyclic Carbapenems

In medicinal chemistry, the compound was used in the stereocontrolled synthesis of tricyclic carbapenem (5-azatrinem) derivatives, which have shown potent in vitro activities against various bacteria. This synthesis is an example of its application in developing new antibacterial agents (Mori et al., 2000).

Safety And Hazards

The compound is classified under GHS02 and GHS07 pictograms, indicating that it is flammable and can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray and, in case of contact with eyes, rinsing cautiously with water for several minutes .

properties

IUPAC Name

5-[tert-butyl(dimethyl)silyl]oxypentanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H24O2Si/c1-11(2,3)14(4,5)13-10-8-6-7-9-12/h9H,6-8,10H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTNNMAIKEURUTO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OCCCCC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H24O2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70450917
Record name 5-((tert-Butyldimethylsilyl)oxy)pentanal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70450917
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-((tert-Butyldimethylsilyl)oxy)pentanal

CAS RN

87184-80-3
Record name 5-((tert-Butyldimethylsilyl)oxy)pentanal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70450917
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-((tert-Butyldimethylsilyl)oxy)pentanal
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a solution of 5-(tert-butyl-dimethyl-silanyloxy)-pentanol (16.8 mmol, 3.66 g) in dichloromethane (30 mL) were added water (5.6 mL), potassium bromide (1.7 mmol, 202 mg), n-tetrabutylammonium hydrogensulfate (0.84 mmol, 290 mg), and TEMPO (30 mg) at room temperature. The resulting light brown solution was cooled to ˜5° C. and a solution of sodium hypochlorite (19.3 mmol, 30 mL, 5%) was added dropwise at this temperature. After addition of half of the sodium hypochlorite solution, solid potassium carbonate (300 mg) was added to maintain the reaction mixture basic. Then, the remaining sodium hypochlorite solution was added at 5-10° C. By this point, a precipitate had formed and the reaction mixture was stirred for another 1 h at ˜10-15° C. Then, water (100 mL) was added and the resulting solution was extracted into diethyl ether (2×100 mL). The combined organic extracts were washed with brine solution (150 mL) and the organic layer was dried over anhydrous magnesium sulfate. Filtration of the drying agent and the removal of the solvent gave 5-(tert-butyl-dimethyl-silanyloxy)-pentanal (3.32 g, 91%) as a light brown oil: ES(+)-HRMS m/e calculated for C11H24O2Si (M+H)+ 217.1619, found 217.1619.
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
3.66 g
Type
reactant
Reaction Step Two
Quantity
202 mg
Type
reactant
Reaction Step Two
[Compound]
Name
n-tetrabutylammonium hydrogensulfate
Quantity
290 mg
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
solvent
Reaction Step Two
Name
Quantity
30 mg
Type
catalyst
Reaction Step Two
Name
Quantity
5.6 mL
Type
solvent
Reaction Step Two
Quantity
30 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
300 mg
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Synthesis routes and methods II

Procedure details

Under a nitrogen atmosphere and at 0° C., dimethylsulfoxide (7.81 ml, 110 mmol), triethylamine (9.60 ml, 69.0 mmol), and a sulfur trioxide-pyridine complex (4.39 g, 27.6 mmol) were added to a dichloromethane solution (80 ml) of 5-(t-butyldimethylsilyloxy)pentanol (3.00 g, 13.8 mmol). The resulting mixture was stirred at 0° C. for 30 minutes and then, at room temperature for further 3 hours. After cooling to 0° C., a saturated aquoeus ammonium chloride solution was added. Dichloromethane was distilled off under reduced pressure. To the residue was added ethyl acetate. After the water layer was separated, the organic layer was washed with water and brine, dried over magnesium sulfate and then, concentrated. The residue thus obtained was subjected to chromatography on a silica gel column, and the fraction obtained from the hexane:ethyl acetate=20:1 eluate was concentrated, whereby the title compound (2.42 g, 11.2 mmol, 81%) was obtained as a colorless oil.
Quantity
7.81 mL
Type
reactant
Reaction Step One
Quantity
9.6 mL
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
81%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Citations

For This Compound
30
Citations
JA Marshall, BG Shearer, SL Crooks - The Journal of Organic …, 1987 - ACS Publications
A comparative study of thermaland Lewis acid catalyzed intramolecular Diels-AIder cyclizations of substituted 2, 8, 10-undecatrienals was undertaken to determine the effect of …
Number of citations: 85 pubs.acs.org
MA Perry, MD Morin, BW Slafer… - Journal of the …, 2010 - ACS Publications
Reductive lithiation of N-Boc α-amino nitriles generated α-amino alkyllithium reagents with unexpected selectivity. The intermediate radical prefers to align with the nitrogen lone pair, …
Number of citations: 35 pubs.acs.org
RK Boeckman Jr, KF Biegasiewicz… - The Journal of …, 2015 - ACS Publications
Further studies of the direct enantioselective α-hydroxymethylation of aldehydes employing the α,α-diarylprolinol trimethylsilyl ether class of organocatalysts are described. This process …
Number of citations: 48 pubs.acs.org
A Riefert, ME Maier - Synthesis, 2018 - thieme-connect.com
The synthesis of seco acid 41 of the macrolactone part of 15-epi-exiguolide, containing a bis-pyran subunit and a trans double bond, is described. Key features of the synthetic strategy …
Number of citations: 9 www.thieme-connect.com
ME Kuehne, WG Bornmann - The Journal of Organic Chemistry, 1989 - ACS Publications
Vindoline (20), on reaction with chloro¡ mine derivatives of the D-seco-D/E-trans-'b-and-20-epi-'I'-vinca-difformines 18 and 19, followed by cyclization and debenzylation steps, provided …
Number of citations: 35 pubs.acs.org
NE Campbell - 2014 - open.library.ubc.ca
(–)-Amphidinolide K, a novel 19-membered macrolide isolated by Kobayashi and coworkers, possesses cytotoxic activity against L1210 and KB cells in vitro. I have utilized our radical …
Number of citations: 4 open.library.ubc.ca
A Awad - 2014 - rave.ohiolink.edu
Enals were accessed via a palladium-catalyzed oxidation of enol ethers using lower palladium loadings than traditional Saegusa oxidations of silyl enol ethers. In addition to functional …
Number of citations: 2 rave.ohiolink.edu
JM Whitaker - 2012 - search.proquest.com
In the following thesis are described three separate synthetic endeavors. The first chapter concerns the modification of-hydroxy allylsilanes, which normally undergo [3+ 2]-annulations …
Number of citations: 1 search.proquest.com
MM Hinman - 1996 - search.proquest.com
Chapter 1 describes studies directed toward the development of an asymmetric aldol reaction. Using chiral Lewis acids 13 and 20 as mediators, an asymmetric aldol reaction of …
Number of citations: 2 search.proquest.com
MG Lauer - 2012 - rave.ohiolink.edu
Leiodermatium, a deep-water marine sponge, was collected by Fenical and co-workers off the coast of Palau as reported in 2006. Leiodelide A, a 19-membered ring macrolide which …
Number of citations: 2 rave.ohiolink.edu

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